molecular formula C23H16ClFN2O2 B2379689 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 477886-50-3

9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Cat. No.: B2379689
CAS No.: 477886-50-3
M. Wt: 406.84
InChI Key: HHLMCSYXJNMKST-UHFFFAOYSA-N
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Description

The compound 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a synthetic organic molecule that belongs to the class of imidazoisoindoles. This compound is characterized by its complex structure, which includes a chlorophenyl group, a fluorobenzoyl group, and a tetrahydroimidazoisoindole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazoisoindole Core: This step often involves the cyclization of a suitable precursor, such as a substituted phthalimide, with an appropriate amine under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the imidazoisoindole core.

    Addition of the Fluorobenzoyl Group: This step typically involves an acylation reaction, where the imidazoisoindole core is treated with a fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazoisoindole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one has shown potential as a pharmacophore in drug design. It is being studied for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
  • 9b-(4-chlorophenyl)-1-(4-nitrobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
  • 9b-(4-chlorophenyl)-1-(4-methoxybenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Uniqueness

Compared to these similar compounds, 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is unique due to the presence of the fluorobenzoyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a distinct and valuable molecule for research and development.

Properties

IUPAC Name

9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2/c24-17-9-7-16(8-10-17)23-20-4-2-1-3-19(20)22(29)27(23)14-13-26(23)21(28)15-5-11-18(25)12-6-15/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLMCSYXJNMKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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